Superior In Vivo Tumor Growth Inhibition in Fischer Rat HMC Mammary Carcinoma Model Compared to Hydroxyurea
In a direct head-to-head comparison, 1-hydroxy-1-methylurea (1-methyl-1-hydroxyurea) demonstrated significantly greater inhibition of neoplastic growth than the parent compound hydroxyurea in a transplantable HMC mammary tumor model in Fischer rats [1]. The study established that 1-ethyl-1-hydroxyurea and 1-methyl-1-hydroxyurea are more effective than hydroxyurea in causing inhibition of neoplastic growth [1].
| Evidence Dimension | In vivo tumor growth inhibition (efficacy) |
|---|---|
| Target Compound Data | More effective than hydroxyurea in inhibiting neoplastic growth (qualitative comparison) |
| Comparator Or Baseline | Hydroxyurea (HU) |
| Quantified Difference | 1-Hydroxy-1-methylurea and 1-ethyl-1-hydroxyurea were more effective than hydroxyurea in causing inhibition of neoplastic growth. The exact quantitative difference (e.g., % tumor growth inhibition) is not specified in the available data, but the relative rank order is clearly established. |
| Conditions | Fischer rat HMC transplantable mammary tumor model; compounds administered systemically |
Why This Matters
This in vivo efficacy advantage over the clinically used parent compound hydroxyurea highlights a key differentiation point for researchers selecting a hydroxyurea analog for preclinical oncology studies, as it suggests potentially improved therapeutic index or potency in solid tumor models.
- [1] Hilf, R., Bell, C., Michel, I., Freeman, J. J., & Borman, A. (1966). Effect of hydroxyurea and related compounds on HMC mammary tumor growth and nucleic acids in Fischer rats. Cancer Research, 26(11), 2286-2291. View Source
